molecular formula C20H20N4O3S B2448295 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1105250-97-2

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2448295
CAS No.: 1105250-97-2
M. Wt: 396.47
InChI Key: OMOSAACWCMJRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-18(21-9-8-14-5-2-1-3-6-14)11-24-19(15-12-28-13-16(15)23-24)22-20(26)17-7-4-10-27-17/h1-7,10H,8-9,11-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOSAACWCMJRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

This compound belongs to a class of thieno[3,4-c]pyrazole derivatives, which have been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound suggest potential interactions with biological targets that could lead to therapeutic effects.

1. Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have shown promise in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth and proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell cycle progression.

2. Anti-inflammatory Properties

Some studies have demonstrated that thieno[3,4-c]pyrazole derivatives possess anti-inflammatory effects by modulating inflammatory pathways. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

3. Antimicrobial Effects

There is evidence that certain derivatives exhibit antimicrobial activity against various pathogens. This activity may arise from the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Anticancer Studies : In vitro studies on similar thieno[3,4-c]pyrazole compounds have reported significant cytotoxicity against various cancer cell lines (e.g., breast, prostate). These studies often employ assays like MTT or Annexin V/PI staining to assess cell viability and apoptosis.
  • Inflammation Models : Animal models of inflammation treated with thieno[3,4-c]pyrazole derivatives showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating their potential as anti-inflammatory agents.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinase activity; apoptosis induction ,
Anti-inflammatoryModulation of cytokine production ,
AntimicrobialDisruption of cell membranes,

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole can exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown percent growth inhibitions (PGIs) against various cancer cell lines, indicating potential therapeutic effects in oncology .
  • Antimicrobial Properties : The compound's structure may also confer antimicrobial activity. Compounds derived from the thieno[3,4-c]pyrazole framework have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .
  • Neuropharmacological Effects : Given the presence of the phenethylamine derivative, there is potential for neuropharmacological applications. Similar compounds have been investigated for their effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders .

Synthesis and Characterization

The synthesis of N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide involves several chemical transformations that must be optimized to ensure high yields and purity. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the furan and phenethylamine moieties can be accomplished through nucleophilic substitution or coupling reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Anticancer Studies : A study focusing on related thieno[3,4-c]pyrazole compounds reported significant anticancer activity against multiple cell lines with high PGIs . This suggests that further exploration of this compound could yield similar or enhanced effects.
  • Antimicrobial Evaluations : Research assessing the antimicrobial properties of structurally similar compounds found effective inhibition against common pathogens using disc diffusion methods . This highlights the potential for this compound to serve as an antimicrobial agent.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by the following groups:

Functional GroupReactivity TypeKey Reactions
Thieno[3,4-c]pyrazole Nucleophilic substitutionAlkylation, arylation at sulfur or nitrogen
Carboxamide Hydrolysis, condensationAcid/Base-catalyzed hydrolysis to carboxylic acid or amine
Furan ring Electrophilic aromatic substitutionNitration, sulfonation, halogenation
Phenethylamino group Alkylation, salt formationReaction with acids to form ammonium salts

Thieno[3,4-c]pyrazole Core Reactions

The thieno[3,4-c]pyrazole system (C21_{21}H24_{24}N4_{4}O3_{3}S) can undergo:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K2_2CO3_3) to form quaternary ammonium derivatives.

  • Electrophilic Attack : The sulfur atom in the thiophene ring may participate in electrophilic substitutions, such as sulfonation with H2_2SO4_4/SO3_3 .

Carboxamide Group Reactivity

The furan-2-carboxamide moiety (C21_{21}H24_{24}N4_{4}O3_{3}S):

  • Hydrolysis : Under acidic (HCl/H2_2O) or basic (NaOH) conditions, the carboxamide hydrolyzes to furan-2-carboxylic acid and the corresponding amine.

  • Condensation : Reacts with amines or hydrazines to form ureas or hydrazides, respectively .

Furan Ring Modifications

The furan ring is susceptible to:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the 5-position.

  • Diels-Alder Reactions : Acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Phenethylamino Group Reactions

The phenethylamino chain (C21_{21}H24_{24}N4_{4}O3_{3}S):

  • Salt Formation : Reacts with HCl or trifluoroacetic acid to form water-soluble ammonium salts.

  • Reductive Amination : Catalytic hydrogenation (H2_2, Pd/C) reduces imine intermediates to secondary amines .

Reaction Conditions and Outcomes

Reaction TypeConditionsProduct
Hydrolysis (Carboxamide) 6M HCl, reflux, 12hFuran-2-carboxylic acid + amine derivative
N-Alkylation CH3_3I, K2_2CO3_3, DMF, 80°CQuaternary ammonium derivative
Nitration (Furan) HNO3_3/H2_2SO4_4, 0°C5-nitro-furan-2-carboxamide analog
Reductive Amination H2_2 (1 atm), Pd/C, EtOHSecondary amine product

Stability and Side Reactions

  • Oxidative Degradation : The thieno[3,4-c]pyrazole ring is prone to oxidation under strong oxidizing agents (e.g., KMnO4_4), leading to sulfone or sulfoxide formation .

  • Thermal Decomposition : Decomposes above 200°C, releasing CO2_2 and NH3_3 (TGA data inferred from).

Q & A

Q. What are the key structural features of this compound, and how might they influence its biological activity?

The compound contains a thieno[3,4-c]pyrazole core fused with a furan-2-carboxamide group and a phenethylamino side chain. These heterocyclic systems (pyrazole, thiophene, furan) are known to interact with biological targets like enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions. The phenethyl group may enhance lipophilicity, potentially improving membrane permeability .

Q. What are the recommended synthetic strategies for this compound?

Synthesis typically involves multi-step reactions:

Core formation : Condensation of thiophene derivatives with hydrazines to form the pyrazole ring.

Functionalization : Introduction of the phenethylamino group via nucleophilic substitution or reductive amination.

Coupling : Attachment of the furan-2-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt).
Key optimization factors include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalytic agents (e.g., DMAP) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of the pyrazole ring and substituent positions.
  • HPLC : Assesses purity (>95% recommended for biological assays).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

  • Parameter screening : Use Design of Experiments (DoE) to test variables like reaction time (12–48 hrs), stoichiometry (1.2–2.0 eq. of phenethylamine), and pH (7–9 for amidation).
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How should contradictory data on biological activity be resolved?

  • Dose-response studies : Test across a wide concentration range (nM to μM) to identify off-target effects.
  • Target validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm specificity.
  • Orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) .

Q. What strategies are recommended for designing derivatives with improved potency?

  • Functional group substitution : Replace the furan ring with bioisosteres (e.g., thiophene) or modify the phenethyl group with electron-withdrawing substituents (e.g., -CF₃).
  • Structure-Activity Relationship (SAR) : Use parallel synthesis to generate analogs, focusing on the pyrazole N1 and C3 positions.
  • Prodrug approaches : Introduce ester or phosphate groups to enhance solubility .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Accelerated stability testing : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hrs.
  • Degradation analysis : Monitor via LC-MS for hydrolysis of the amide bond or oxidation of the thiophene ring.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What experimental approaches are suitable for mechanistic studies?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization or radiometric methods.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to homology-modeled targets .

Q. How can researchers troubleshoot low solubility during purification?

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by anti-solvent precipitation (water or ether).
  • Salt formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
  • Microwave-assisted crystallization : Optimize crystal lattice using ethanol/water mixtures .

Q. What computational tools are recommended for predicting ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP), bioavailability (Lipinski’s Rule of 5), and toxicity (AMES test).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess membrane diffusion and protein-ligand stability .

Biological Screening & Validation

Q. What in vitro and in vivo models are appropriate for preliminary bioactivity screening?

  • In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays or primary immune cells (e.g., PBMCs) for cytokine profiling.
  • In vivo : Test in xenograft mouse models (e.g., subcutaneous tumor implants) with daily dosing (10–50 mg/kg, i.p. or oral) .

Q. How can off-target effects be minimized during pharmacological studies?

  • Selectivity panels : Screen against a panel of 50+ kinases or GPCRs to identify cross-reactivity.
  • Proteome-wide profiling : Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.